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Compound of Interest

Compound Name: Methyl dihydrojasmonate

Cat. No.: B183056

Introduction: Methyl dihydrojasmonate (MDJ), commonly known by trade names such as
Hedione®, is a widely utilized aroma compound prized for its delicate, radiant jasmine and
citrus fragrance.[1][2] With the chemical formula C13H2203 and a molecular weight of 226.31
g/mol , its structure consists of a cyclopentanone ring with two substituents: a pentyl group and
a methyl acetate group.[3] As a critical ingredient in modern perfumery and a subject of interest
in various chemical syntheses, a thorough understanding of its spectroscopic properties is
essential for quality control, structural elucidation, and research applications.

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data for methyl dihydrojasmonate. It is
intended for researchers, scientists, and professionals in the fields of chemistry and drug
development, offering detailed data, experimental protocols, and a logical workflow for
spectroscopic analysis.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for methyl dihydrojasmonate. The
data has been compiled from various sources and is presented in a structured format for clarity
and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The data presented below were obtained in deuterated chloroform (CDCls).
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IH NMR Data

The *H NMR spectrum of methyl dihydrojasmonate displays characteristic signals
corresponding to the protons in the pentyl chain, the cyclopentanone ring, and the methyl
acetate moiety. While a fully resolved and assigned peak list is not consistently available
across public literature, a representative dataset is summarized below.

Chemical Shift () L . Provisional
Multiplicity Integration .
ppm Assignment

-OCHs (Ester methyl

3.71 s 3H orotons)

2.70-2.31 m 4H -CH2-C=0, -CH-C=0
2.28-2.10 m 2H -CH2-COOCHs
1.92-1.61 m 4H Ring -CH2-
1.38-1.10 m 6H Pentyl chain -CHz-
0.93-0.83 m 3H Pentyl chain -CHs

Table 1: *H NMR spectroscopic data for Methyl Dihydrojasmonate in CDCls.

13C NMR Data

The 13C NMR spectrum provides information on the different carbon environments within the
molecule. Due to the presence of cis and trans isomers, spectra can be complex. The following
table represents a compilation of expected chemical shifts.
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Chemical Shift (8) ppm Provisional Assignment

~219 C=0 (Ketone on cyclopentanone ring)

~173 C=0 (Ester)

~54 -CH- (Ring carbon attached to pentyl group)
~51 -OCHs (Ester methyl carbon)

~48 -CH- (Ring carbon attached to acetate group)
~38 -CH:- (Ring carbon)

~37 -CH2-COOCHs3

~32 -CHz- (Pentyl chain)

~28 -CHz- (Pentyl chain)

~27 -CH:- (Ring carbon)

~25 -CHz- (Pentyl chain)

~22 -CHz- (Pentyl chain)

~14 -CHs (Pentyl chain)

Table 2: Provisional *C NMR chemical shifts for Methyl Dihydrojasmonate in CDCls.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their
characteristic vibrational frequencies. The spectrum of methyl dihydrojasmonate is
dominated by strong absorptions from its two carbonyl groups.
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~2960 - 2870 Strong C-H Aliphatic Stretch
~1736 Strong C=0 Ester Stretch

C=0 Ketone Stretch
~1701 Strong

(Cyclopentanone)
~1259 Strong C-O Ester Stretch
~1181 Strong C-O Stretch

Table 3: Key IR absorption bands for Methyl Dihydrojasmonate.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. Electron lonization (El) is a common technique that leads to characteristic

fragments.

Mass-to-Charge Ratio

(mi2) Relative Intensity (%) Proposed Fragment lon
m/z

226 Low [M]* (Molecular lon)

156 Moderate [M - CsHaio]*

153 Moderate [M - CH2COOCHs]*

83 100 (Base Peak) [CsH7O]*

Table 4: Key fragments in the Electron lonization (El) Mass Spectrum of Methyl
Dihydrojasmonate.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data detailed above.
Instrument parameters should be optimized for the specific equipment used.
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NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 10-20 mg of methyl dihydrojasmonate in ~0.7
mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard.

» Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR
spectrometer.

o Data Acquisition:
o Tune and shim the instrument to optimize magnetic field homogeneity.

o Acquire a *H NMR spectrum using a standard pulse sequence. A sufficient number of
scans (e.g., 16-64) should be averaged to achieve an adequate signal-to-noise ratio.

o Acquire a proton-decoupled 33C NMR spectrum. A larger number of scans will be required
due to the lower natural abundance of 13C.

» Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID)
signals. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale
by setting the TMS signal to 0.00 ppm for *H and 13C spectra. Integrate the signals in the H
spectrum.

IR Spectroscopy (ATR-FTIR) Protocol

¢ Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g.,
diamond) is clean. Clean the surface with a suitable solvent like isopropanol and allow it to
dry completely.

o Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be
automatically subtracted from the sample spectrum to remove interference from atmospheric
CO2 and H:0.

o Sample Application: Place a single drop of neat methyl dihydrojasmonate liquid directly
onto the center of the ATR crystal.
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o Data Acquisition: Lower the ATR press to ensure good contact between the sample and the
crystal. Initiate the scan. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise

ratio.

o Data Processing: The resulting spectrum is typically displayed in terms of transmittance or
absorbance versus wavenumber (cm~1). Identify and label the significant absorption peaks.

Mass Spectrometry (GC-MS) Protocol

o Sample Preparation: Prepare a dilute solution of methyl dihydrojasmonate (e.g., 1 mg/mL)
in a volatile organic solvent such as dichloromethane or ethyl acetate.

e Instrument Setup:

o Gas Chromatograph (GC): Use a suitable capillary column (e.g., DB-5ms). Set an
appropriate temperature program for the oven to ensure separation of the analyte from
any impurities (e.g., start at 50°C, ramp to 250°C). Set the injector temperature and
transfer line temperature (e.g., 250°C and 280°C, respectively).

o Mass Spectrometer (MS): Use Electron lonization (El) at a standard energy of 70 eV. Set
the mass analyzer to scan a relevant mass range (e.g., m/z 40-300).

o Data Acquisition: Inject a small volume (e.g., 1 pL) of the prepared sample into the GC. The
instrument will automatically acquire mass spectra across the entire chromatographic run.

» Data Processing: Identify the chromatographic peak corresponding to methyl
dihydrojasmonate. Extract the mass spectrum for this peak. Analyze the molecular ion and
the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of a chemical compound like methyl dihydrojasmonate.
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General Workflow for Spectroscopic Analysis
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Caption: Logical workflow for the spectroscopic characterization of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Methyl dihydrojasmonate | 24851-98-7 [chemicalbook.com]

2. methyl dihydrojasmonate, 24851-98-7 [thegoodscentscompany.com]
o 3. “EFIANBLF fig 296%, FG | Sigma-Aldrich [sigmaaldrich.com]

4. filesOl1.core.ac.uk [filesO1.core.ac.uk]

« To cite this document: BenchChem. [Spectroscopic Analysis of Methyl Dihydrojasmonate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183056#spectroscopic-data-of-methyl-
dihydrojasmonate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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